molecular formula C10H13N5O2 B2679976 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 1429901-27-8

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No.: B2679976
CAS No.: 1429901-27-8
M. Wt: 235.247
InChI Key: YEALYKGQUPPYOC-UHFFFAOYSA-N
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Description

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.25 g/mol . This compound is characterized by its triazolopyridazine core, which is a fused heterocyclic system containing nitrogen atoms. The presence of the dimethylamino group and the propanoic acid moiety further defines its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves the formation of the triazolopyridazine core followed by the introduction of the dimethylamino group and the propanoic acid side chain. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Subsequent steps involve the functionalization of the ring system to introduce the dimethylamino group and the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The dimethylamino group and propanoic acid moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazine derivatives such as:

Uniqueness

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. The propanoic acid moiety also adds to its versatility in various chemical and biological applications .

Properties

IUPAC Name

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-14(2)9-4-3-7-11-12-8(15(7)13-9)5-6-10(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEALYKGQUPPYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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